molecular formula C15H8O6 B14201771 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid CAS No. 851367-74-3

2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid

Cat. No.: B14201771
CAS No.: 851367-74-3
M. Wt: 284.22 g/mol
InChI Key: IMPKJMQKUXZXJM-UHFFFAOYSA-N
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Description

2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid is a complex organic compound with a unique structure that includes a hydroxy group, multiple oxo groups, and a fluorenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the fluorenyl core, followed by the introduction of hydroxy and oxo groups through selective oxidation reactions. The final step often involves the acylation of the fluorenyl core to introduce the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form additional oxo groups.

    Reduction: The oxo groups can be reduced to hydroxy groups under specific conditions.

    Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amine derivatives for amidation.

Major Products:

    Oxidation: Formation of additional oxo groups.

    Reduction: Conversion to hydroxy derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and biological activity. The compound may interact with cellular enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.

    Fluorenone derivatives: Compounds with a similar fluorenyl core structure.

Uniqueness: 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid is unique due to its combination of hydroxy, oxo, and acetic acid functionalities, which confer distinct chemical and biological properties

Properties

CAS No.

851367-74-3

Molecular Formula

C15H8O6

Molecular Weight

284.22 g/mol

IUPAC Name

2-(8-hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid

InChI

InChI=1S/C15H8O6/c16-9-1-2-10(17)13-7(9)5-8-11(18)3-6(4-12(19)20)15(21)14(8)13/h1-3,5,16H,4H2,(H,19,20)

InChI Key

IMPKJMQKUXZXJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=C3C(=CC2=C1O)C(=O)C=C(C3=O)CC(=O)O

Origin of Product

United States

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